molecular formula C11H8O4 B8750242 5-(3-hydroxyphenyl)furan-2-carboxylic acid

5-(3-hydroxyphenyl)furan-2-carboxylic acid

Cat. No.: B8750242
M. Wt: 204.18 g/mol
InChI Key: UWYDNQSZSBEWFI-UHFFFAOYSA-N
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Description

5-(3-hydroxyphenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of phenolic acids It features a furan ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxyphenyl)furan-2-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with furoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-hydroxyphenyl)furan-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, where the furan ring is partially or fully hydrogenated.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Dihydro derivatives with reduced furan rings.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

Chemistry: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research has indicated that this compound may possess antioxidant and anti-inflammatory properties, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. Additionally, the furan ring can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

  • 3-hydroxyphenylacetic acid
  • 3-hydroxyphenylpropionic acid
  • 3-hydroxyphenylvaleric acid

Comparison: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack the furan ring. The presence of the furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile molecule for various applications.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-hydroxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H8O4/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6,12H,(H,13,14)

InChI Key

UWYDNQSZSBEWFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (500 mg) in ethanol (11 mL) was treated with aqueous 3 mol/L sodium hydroxide (3.8 mL) at room temperature and refluxed for three hours. The reaction was brought to room temperature and concentrated. The residue was dissolved in water and brought to pH 2 via the addition of 1 N hydrochloric acid. The precipitated beige solids were collected by filtration to obtain the title compound (175 mg) having the following physical data.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

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